1,1-Dodecanediol Diacetate: A Lipophilic Pro-Aldehyde Scaffold
1,1-Dodecanediol Diacetate: A Lipophilic Pro-Aldehyde Scaffold
Topic: 1,1-Dodecanediol Diacetate (CAS 56438-07-4): Technical Monograph on Lipophilic Pro-Aldehyde Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Delivery Specialists[1]
[1]
Executive Summary & Chemical Identity
1,1-Dodecanediol diacetate (CAS 56438-07-4), also known as 1,1-diacetoxydodecane or dodecylidene diacetate , is a geminal diester (acylal) derived from dodecanal (lauraldehyde).[1][2] Unlike its terminal isomer (1,12-dodecanediol diacetate), this molecule features two acetate groups attached to the same carbon atom (C1).[1]
This structural distinction renders it a "masked" aldehyde. In drug development and advanced formulation, it serves as a pro-moiety , offering protection against oxidation while enabling the controlled, sustained release of the parent aldehyde via hydrolytic or enzymatic cleavage.
Physicochemical Profile
| Property | Value | Context |
| CAS Number | 56438-07-4 | Unique Identifier |
| Molecular Formula | C₁₆H₃₀O₄ | |
| Molecular Weight | 286.41 g/mol | |
| Structure Type | Geminal Diacetate (Acylal) | Pro-aldehyde form |
| Predicted Boiling Point | ~356°C | High thermal stability |
| Density | ~0.954 g/cm³ | Lipophilic liquid |
| LogP (Predicted) | ~5.8 | Highly hydrophobic; membrane permeable |
| Solubility | Soluble in EtOH, Oils, DCM | Insoluble in water |
Synthesis & Manufacturing Protocol
Expertise Note: The synthesis of gem-diacetates requires strict anhydrous conditions to drive the equilibrium toward the acylal and prevent reversion to the aldehyde.[1]
Reaction Logic
The synthesis involves the nucleophilic attack of acetic anhydride on the carbonyl carbon of dodecanal, catalyzed by a Lewis or Brønsted acid.[1]
Reaction: Dodecanal + Acetic Anhydride
Optimized Laboratory Protocol (Self-Validating)
Objective: Synthesize 10g of 1,1-diacetoxydodecane with >98% purity.
-
Reagent Preparation:
-
Execution:
-
In a dry round-bottom flask under
atmosphere, combine Dodecanal and Acetic Anhydride. -
Cool to 0°C. Exothermic reactions can degrade the aldehyde.
-
Add Iodine (0.13 g) slowly.
-
Stir at room temperature for 2 hours. Validation: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of the aldehyde spot (
) and appearance of the diester ( ) indicates completion.
-
-
Quenching & Workup (Critical Step):
-
Pour mixture into ice-cold saturated
solution. Reason: Neutralization is vital; acidic residues promote hydrolysis during storage.[1] -
Extract with Dichloromethane (DCM) x3.
-
Wash organic layer with 10% Sodium Thiosulfate (to remove iodine) followed by Brine.
-
-
Purification:
-
Dry over anhydrous
and concentrate in vacuo. -
Distillation: High-vacuum distillation is required for pharmaceutical grade (bp ~160°C at 0.5 mmHg).[1]
-
Synthesis Pathway Visualization[1]
Figure 1: Acid-catalyzed conversion of Dodecanal to its gem-diacetate protected form.[1]
Mechanism of Action: Controlled Release
In biological or environmental systems, 1,1-dodecanediol diacetate acts as a reservoir.[1] It is chemically stable in neutral, anhydrous media but degrades in the presence of water and acid/esterases.
Hydrolysis Kinetics
The release rate is governed by the lipophilicity of the dodecyl chain, which limits water access to the ester bonds.[1] This creates a zero-order release profile in heterogeneous systems (e.g., emulsions).[1]
-
Step 1: Hydrolysis of the first ester bond yields the hemiacetal acetate .[1] This intermediate is highly unstable.
-
Step 2: Spontaneous collapse of the hemiacetal releases Acetic Acid and regenerates Dodecanal .
Release Pathway Diagram[1][6]
Figure 2: The stepwise degradation of the gem-diacetate scaffold releasing the active aldehyde.[1]
Applications in Research & Development
A. Drug Delivery (Pro-drug Concept)
Aldehydes are often reactive and irritating. Converting them to gem-diacetates masks the carbonyl group.[1]
-
Lipid Nanoparticles (LNPs): The high LogP (5.[1]8) of CAS 56438-07-4 makes it an ideal candidate for loading into the lipid bilayer of liposomes or LNPs, releasing dodecanal (a membrane permeation enhancer) only upon cellular uptake and lysosomal acidification.[1]
B. Pheromone Technology
Dodecanal is a component of the sex pheromone for the sweet potato weevil (Cylas formicarius) and other Lepidoptera.[1]
-
Problem: Pure dodecanal oxidizes rapidly to dodecanoic acid (inactive) in air.
-
Solution: 1,1-Dodecanediol diacetate serves as a pro-pheromone .[1] Field trials utilize this compound in polymer dispensers. Atmospheric moisture hydrolyzes the outer layer, releasing the active pheromone at a constant rate for weeks, significantly extending trap longevity compared to the aldehyde alone.
C. Fragrance Chemistry
-
Olfactory Profile: Weak, fatty odor (unlike the sharp citrus of dodecanal).
-
Function: Fixative and release agent. It survives high-temperature processing (e.g., in detergents or plastics) where the aldehyde would flash off or degrade, releasing the scent during product use (e.g., washing) via enzymatic cleavage by lipases.
Safety & Handling
-
Hazards: Generally considered low toxicity, but hydrolyzes to release acetic acid (irritant).
-
Storage: Store under Argon/Nitrogen at 2-8°C. Moisture sensitive.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Ensure ventilation to manage acetic acid vapors during synthesis.
References
-
Synthesis of Gem-Diacetates
-
Gem-Diacetate Stability & Reactivity
-
Chemical Identity & Properties
-
General Acetal/Acylal Chemistry
Sources
- 1. scribd.com [scribd.com]
- 2. 1,1-Dodecanediol, diacetate | C16H30O4 | CID 41878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of gem-Diacetates as Alternative Reagents for Enzymatic Regio- and Stereoselective Acylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
